

Valinamide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Valinamide

Cat. No.: B3267577

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Valinamide**, a derivative of the essential amino acid valine. The document details its chemical properties, applications in scientific research, and relevant biochemical pathways. The information is intended to support researchers and professionals in drug development and related fields.

Core Chemical and Physical Data

Valinamide is commercially available as both a free base and a hydrochloride salt. The hydrochloride form enhances stability and solubility in aqueous solutions. Key quantitative data for both forms are summarized below.

Property	Valinamide	L-Valinamide Hydrochloride
CAS Number	4540-60-7[1]	3014-80-0[2][3]
Molecular Formula	C ₅ H ₁₂ N ₂ O[1]	C ₅ H ₁₂ N ₂ O•HCl[2]
Molecular Weight	116.16 g/mol	152.62 g/mol [2]
IUPAC Name	(2S)-2-amino-3-methylbutanamide[1]	(2S)-2-amino-3-methylbutanamide hydrochloride[2]
Synonyms	L-Valinamide, Valine amide, S-Valinamide[1]	L-Val-NH ₂ •HCl[2]
Appearance	White to off-white crystalline solid[4]	White to off-white powder
Melting Point	Not specified	266-270 °C
Optical Activity	Not specified	[α] ₂₅ /D +25.8°, c = 1 in H ₂ O

Applications in Research and Drug Development

Valinamide and its derivatives are primarily utilized as building blocks in organic and medicinal chemistry. Their structural similarity to the amino acid valine makes them valuable intermediates in the synthesis of more complex molecules.

Peptide Synthesis: L-**Valinamide** hydrochloride is a key reagent in peptide synthesis.[3] Its amide functionality provides stability and is compatible with standard peptide coupling reactions, allowing for the incorporation of valine residues into peptide chains. This is crucial for the development of peptidomimetics and other peptide-based therapeutics.

Synthesis of Bioactive Molecules: **Valinamide** serves as a precursor in the creation of various bioactive molecules. For instance, it is used in the synthesis of alkylpyrazines and compounds with elastase inhibitory activity.[5] Its chiral nature is particularly important in stereoselective synthesis, where the specific three-dimensional arrangement of atoms is critical for biological activity.

Drug Discovery: In pharmaceutical development, D-Valine amide hydrochloride is employed in the synthesis of drugs, particularly those targeting metabolic disorders.^[6] The structural features of **valinamide** derivatives are of interest for their potential interactions with biological targets like enzymes and receptors.^[4]

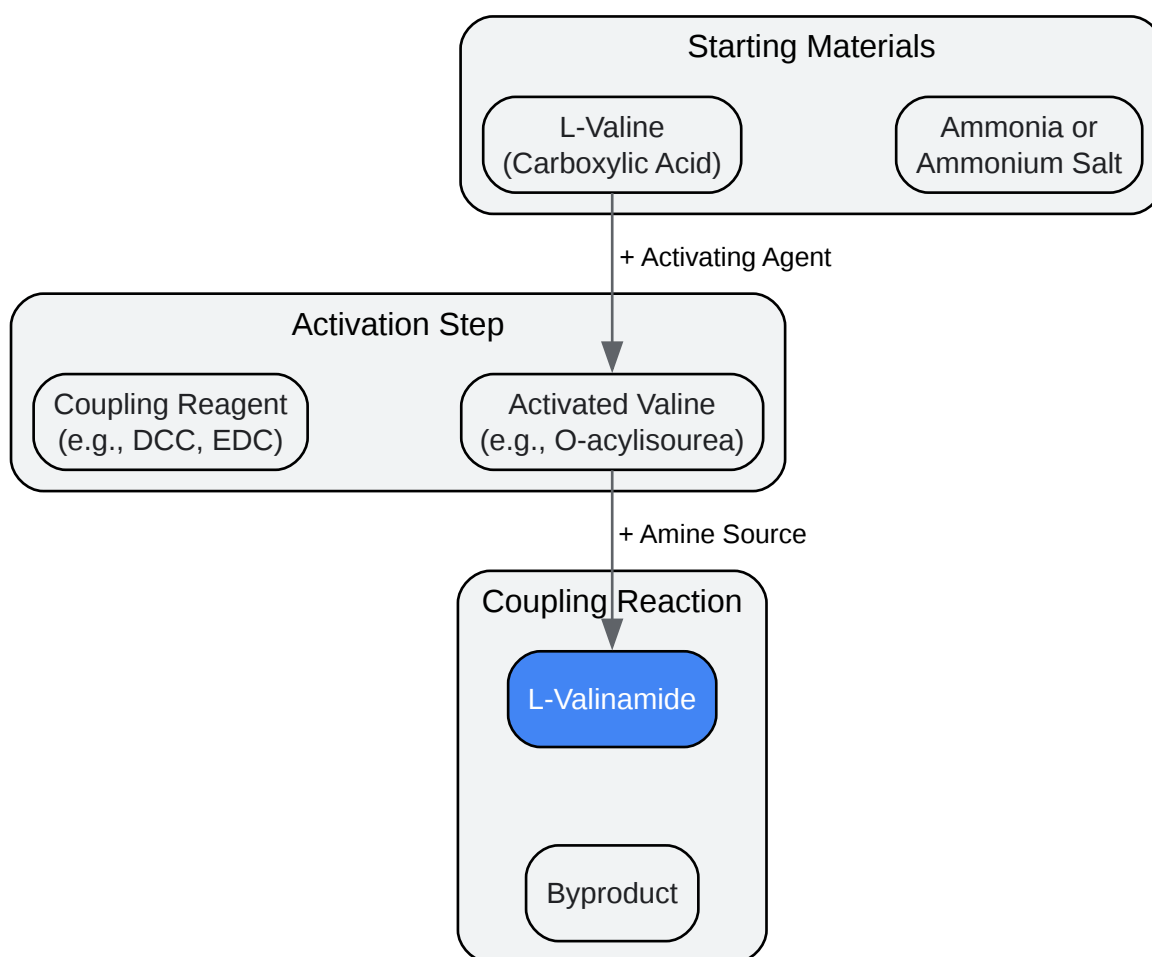
Experimental Protocols: A Methodological Framework

While specific, detailed protocols for the synthesis of **Valinamide** itself are proprietary and vary by manufacturer, the general chemical principles for amide and peptide synthesis are well-established. Below is a conceptual outline of the methodologies involved.

General Amide Synthesis

The synthesis of an amide, such as **Valinamide**, from its corresponding carboxylic acid (Valine) typically involves the activation of the carboxyl group followed by reaction with an amine source.

Conceptual Workflow for Amide Synthesis:



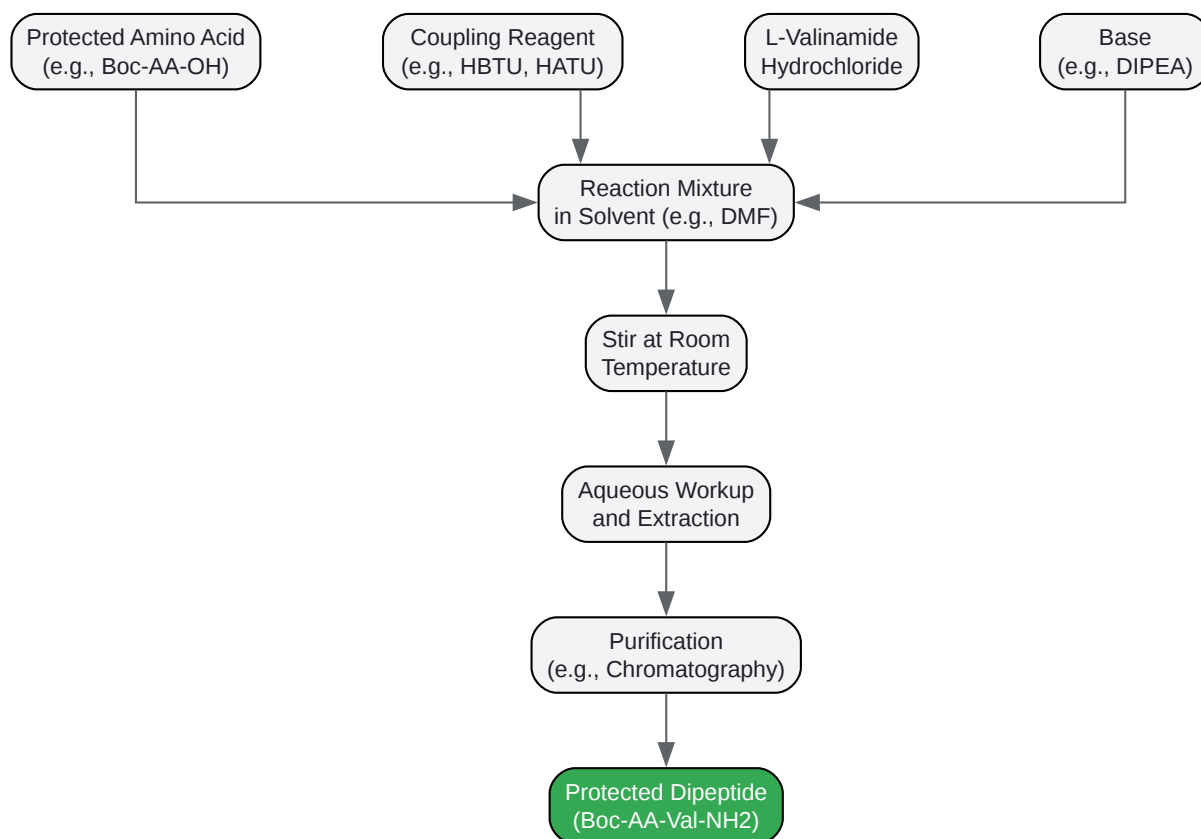
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Caption: Conceptual workflow for the synthesis of **Valinamide** from L-Valine.

Peptide Coupling

In peptide synthesis, **Valinamide** can be coupled with other amino acids or peptide fragments. This process involves the formation of a peptide bond between the amino group of **Valinamide** and the carboxyl group of another amino acid.

Experimental Workflow for Peptide Coupling:



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Caption: General experimental workflow for peptide coupling using L-**Valinamide** hydrochloride.

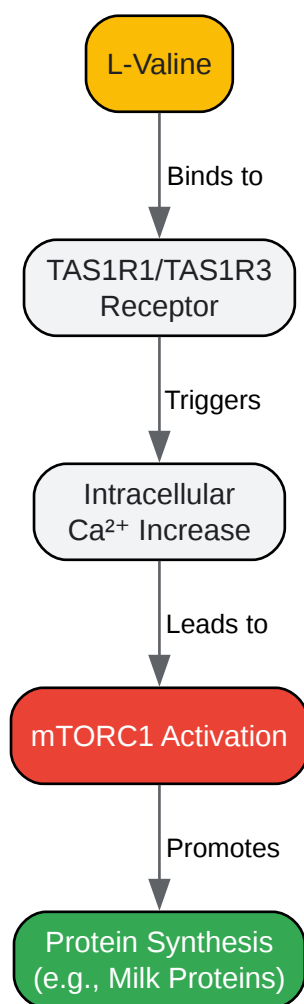
Potential Signaling Pathway Involvement

Direct research on the specific signaling pathways modulated by **Valinamide** is limited. However, given its structural relationship to L-valine, it is plausible that **Valinamide** or its metabolites could influence pathways sensitive to amino acid concentrations.

One such pathway is the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, including

valine, are known to activate the mTOR complex 1 (mTORC1).[7] This activation is crucial for processes like milk protein synthesis in mammary epithelial cells.[7]

Simplified mTORC1 Activation by Amino Acids:



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Caption: Simplified signaling pathway of mTORC1 activation by L-valine.

Safety and Handling

Valinamide is classified with several hazard statements, including the potential to cause an allergic skin reaction, serious eye irritation, and suspected damage to fertility.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a

fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Valinamide is a versatile chemical compound with significant applications in peptide synthesis and as an intermediate in the development of new pharmaceutical agents. Its chirality and reactivity make it a valuable tool for medicinal chemists and researchers. While its direct biological signaling roles are not extensively characterized, its relationship to L-valine suggests potential interactions with amino acid sensing pathways such as mTOR. Further research is warranted to fully elucidate the biological activities and therapeutic potential of **Valinamide** and its derivatives.

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